molecular formula C15H23N5O B5533308 1-(4-(2-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

1-(4-(2-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B5533308
M. Wt: 289.38 g/mol
InChI Key: XAUODMQGRWDVLR-UHFFFAOYSA-N
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Description

1-(4-(2-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features both piperidine and piperazine rings connected through a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine intermediate, which is then reacted with piperidine and piperazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(4-(2-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(2-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(2-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is unique due to its specific combination of piperidine, piperazine, and pyrimidine rings. This unique structure imparts distinct pharmacological properties and makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c1-13(21)18-9-11-19(12-10-18)14-5-6-16-15(17-14)20-7-3-2-4-8-20/h5-6H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUODMQGRWDVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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